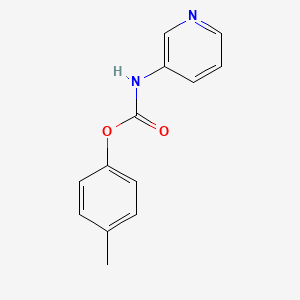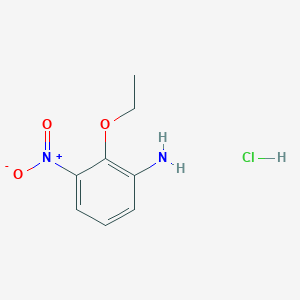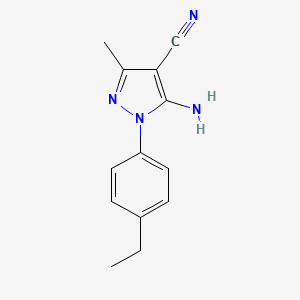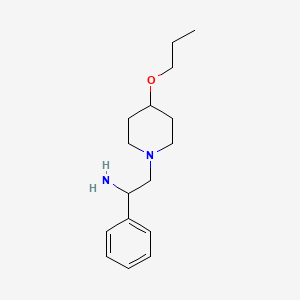![molecular formula C14H13N3O3S B1415278 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid CAS No. 1105195-76-3](/img/structure/B1415278.png)
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
Overview
Description
“1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H13N3O3S and a molecular weight of 303.34 . It’s a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of compounds with similar structures . Another study discusses the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can identify functional groups such as NH (3302 cm−1), C≡N (2210 cm−1), and C=O (1662 cm−1). Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and diverse. For instance, a study discusses the yield of a reaction involving a similar compound, which was 88%, crystallized from ethyl acetate–methanol (1:1) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.34 . Other properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Anti-arrhythmic Activity : Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and tested for their anti-arrhythmic activities. These compounds, which are related to the chemical structure , show significant potential in this area (Abdel‐Aziz et al., 2009).
Antimicrobial Activity of Thiazolo[3,2]pyridines : New Thiazolo[3,2]pyridines containing pyrazolyl moieties have been synthesized and evaluated for their antimicrobial activities. These compounds are closely related structurally to the compound of interest and demonstrate the potential for treating infections (El-Emary et al., 2005).
Development of Antibacterial Agents : Derivatives of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine have been synthesized and integrated into fluoroquinolones. These new compounds, structurally related to the compound , showed promising antibacterial activity, particularly against multidrug-resistant strains (Huang et al., 2010).
Cancer Treatment Applications : A compound structurally similar to 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid has been identified as a potent Aurora kinase inhibitor, suggesting potential utility in cancer therapy. Such compounds inhibit Aurora A, which is significant in the context of cancer treatment (ヘンリー,ジェームズ, 2006).
Synthesis and Biological Evaluation of Oxadiazoles : 1,3,4-Oxadiazole compounds have been synthesized and evaluated for their biological activities, including inhibitory action against enzymes like butyrylcholinesterase. This demonstrates the potential for these compounds in therapeutic applications (Khalid et al., 2016).
Synthesis and Antiradical Activity : Research has also explored the synthesis of nitriles of 5-acetyl-2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic acid and their antiradical activity. These studies contribute to understanding the antioxidant potential of similar compounds (Tirzite et al., 2002).
Future Directions
The future directions in the research of such compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, given their importance in the pharmaceutical industry . Additionally, further studies could explore their biological activities and potential applications in drug design .
Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . The thiophene ring may interact with various biological targets, leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular weight of 30334 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
properties
IUPAC Name |
1-(4-cyano-2-thiophen-2-yl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c15-8-10-13(17-5-3-9(4-6-17)14(18)19)20-12(16-10)11-2-1-7-21-11/h1-2,7,9H,3-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJZBOJZKPJGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(N=C(O2)C3=CC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)


![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)





![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)

